

A Comprehensive Technical Guide to D-Glucurono-6,3-lactone Acetonide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **D-Glucurono-6,3-lactone acetonide**

Cat. No.: **B014291**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **D-Glucurono-6,3-lactone acetonide**, a versatile intermediate in organic synthesis. The document details its chemical and physical properties, outlines key experimental protocols for its synthesis, and illustrates its applications in various research and development sectors.

Core Chemical and Physical Properties

D-Glucurono-6,3-lactone acetonide, also known as 1,2-O-Isopropylidene- α -D-glucofuranosiduron-6,3-lactone, is a derivative of D-glucuronic acid.^[1] Its rigid bicyclic structure and available functional groups make it a valuable chiral building block in the synthesis of complex organic molecules and biologically active compounds.^[1]

Table 1: Physicochemical Properties of **D-Glucurono-6,3-lactone Acetonide**

Property	Value	References
Molecular Formula	C ₉ H ₁₂ O ₆	[2] [3] [4] [5] [6]
Molecular Weight	216.19 g/mol	[2] [3] [4] [6]
CAS Number	20513-98-8	[3] [6]
Appearance	White crystalline powder	[5]
Melting Point	119-121°C	[1]
Boiling Point	385.994°C at 760 mmHg	[1]
Density	1.411 g/cm ³	[1]
Purity	≥ 98%	[3] [5]
Optical Rotation	+52.5° ± 2° (c=1, chloroform)	[5]
Solubility	Slightly soluble in Chloroform and Water	[1]

Experimental Protocols: Synthesis of D-Glucurono-6,3-lactone Acetonide and Derivatives

The following protocols are based on documented synthetic routes for **D-Glucurono-6,3-lactone acetonide** and its derivatives.

2.1. Synthesis of 1,2-O-isopropylidene-D-glucurono-6,3-lactone (4) from D-glucurono-6,3-lactone (5)

This protocol describes the direct acetonide protection of D-glucurono-6,3-lactone.

- Materials:
 - D-glucurono-6,3-lactone (5)
 - Acetone
 - Copper(II) chloride dihydrate (CuCl₂·2H₂O)

- Procedure:

- Combine D-glucurono-6,3-lactone (5) with acetone and CuCl₂·2H₂O in a suitable reaction vessel.
- Reflux the mixture for 8 hours.
- The resulting product, 1,2-isopropylidene-D-glucurono-6,3-lactone (4), is obtained in high yield (88%) and purity, often not requiring further purification.[7]

2.2. Synthesis of 5-O-acetyl-1,2-O-isopropylidene-D-glucurono-6,3-lactone (9)

This protocol details the acetylation of the parent lactone.

- Materials:

- D-glucurono-6,3-lactone (5) (0.9 g, 5.11 mmol)
- Pyridine (5 mL)
- Acetic anhydride (5.3 mL)
- Water and ice

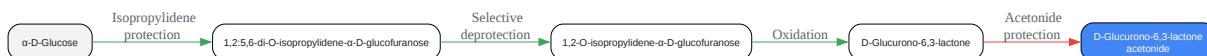
- Procedure:

- Dissolve D-glucurono-6,3-lactone (5) in pyridine in a 100 mL round bottom flask.
- Add acetic anhydride dropwise in excess.
- Allow the reaction to proceed for 2 hours at room temperature.
- Pour the reaction mixture into a mixture of water and ice to precipitate the product.
- The resulting product can be further purified by chromatography to yield 5-O-acetyl-1,2-O-isopropylidene-D-glucurono-6,3-lactone (9).[7]

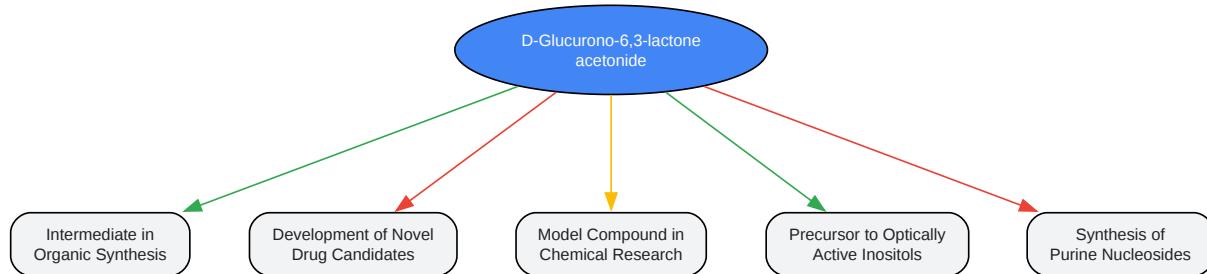
2.3. Chemoenzymatic Synthesis of Sucuronic Acid

D-glucurono-6,3-lactone serves as a starting material in a three-step chemoenzymatic synthesis of sucuronic acid.[8]

- Step 1 (Chemical): Methyl d-glucuronate is synthesized by treating D-glucurono-6,3-lactone with a strong base anion exchange resin in anhydrous methanol.[8]
- Step 2 (Enzymatic): Methyl sucuronate is synthesized from methyl d-glucuronate and fructose using the transfructosylation activity of *Microbacterium saccharophilum* K-1 β -fructofuranosidase.[8]
- Step 3 (Chemical): The final product, sodium sucuronate, is obtained by treating methyl sucuronate with a strong base anion exchange resin in water to hydrolyze the ester bond, followed by treatment with NaOH.[8]


Applications in Research and Development

D-Glucurono-6,3-lactone acetonide is a key intermediate in several areas of chemical and pharmaceutical research. Its utility stems from its defined stereochemistry and the ability to selectively functionalize its hydroxyl groups.


- Organic Synthesis: It is a valuable building block for the synthesis of complex molecules and other biologically active compounds.[1] Its structure allows for precise chemical manipulations.[1]
- Pharmaceutical Industry: This compound is utilized in the development of novel drug candidates.[1] It serves as a starting material for designing and synthesizing new therapeutic agents that can target specific biological pathways.[1]
- Research and Development: It is used as a model compound to study the properties and reactivity of related chemical structures.[1] This aids chemists in understanding reaction mechanisms and developing more efficient synthetic pathways.[1] It can also be converted to optically active and partially protected inositol.[2][6]

Visualized Workflows and Relationships

The following diagrams illustrate key aspects of **D-Glucurono-6,3-lactone acetonide's** synthesis and application.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway from α-D-Glucose to **D-Glucurono-6,3-lactone acetonide**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cas 20513-98-8,D-Glucurono-6,3-lactone acetonide | lookchem [lookchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. calpaclab.com [calpaclab.com]
- 4. D-Glucurono-6,3-lactone acetonide(20513-98-8) 1H NMR [m.chemicalbook.com]
- 5. D-Glucurono-6,3-lactone acetonide, 98+% 10 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. medchemexpress.com [medchemexpress.com]

- 7. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 8. Chemoenzymatic synthesis of sucuronic acid using d-glucurono-6,3-lactone and sucrose as raw materials, and properties of the product - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to D-Glucurono-6,3-lactone Acetonide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b014291#d-glucurono-6-3-lactone-acetonide-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com